molecular formula C8H14Br2O2 B057429 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran CAS No. 52393-58-5

2-(2,3-dibromopropoxy)tetrahydro-2H-pyran

Cat. No.: B057429
CAS No.: 52393-58-5
M. Wt: 302 g/mol
InChI Key: ZZSNLJGFDBBJAH-UHFFFAOYSA-N
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Description

2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran (abbreviated here for clarity) is a brominated tetrahydro-2H-pyran (THP) derivative. The THP ring provides steric protection, while the 2,3-dibromopropoxy substituent introduces reactivity for cross-coupling, elimination, or nucleophilic substitution reactions. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(2,3-dibromopropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSNLJGFDBBJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Etherification of Tetrahydro-2H-pyran with 1,2-Dibromopropane

This one-step method involves reacting tetrahydro-2H-pyran with 1,2-dibromopropane under basic conditions.

Procedure :

  • Reactants : Tetrahydro-2H-pyran (1.0 eq), 1,2-dibromopropane (1.2 eq), potassium carbonate (1.5 eq).

  • Solvent : Anhydrous DMF.

  • Conditions : Reflux at 80°C for 24 hours under nitrogen.

  • Workup : The mixture is cooled, filtered to remove salts, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 9:1).

Key Data :

ParameterValue
Yield65–70%
Purity (HPLC)>95%
Reaction Scale10–100 g

Mechanistic Insight : The base deprotonates the hydroxyl group of tetrahydro-2H-pyran, generating an alkoxide that displaces bromide from 1,2-dibromopropane. Steric hindrance at the secondary carbon of 1,2-dibromopropane limits reactivity, necessitating prolonged heating.

Stepwise Bromination and Etherification

An alternative approach involves synthesizing the dibromopropoxy side chain prior to coupling with tetrahydro-2H-pyran.

Step 1: Synthesis of 2,3-Dibromopropanol

  • Reactants : Allyl alcohol (1.0 eq), bromine (2.2 eq).

  • Conditions : Bromine is added dropwise to allyl alcohol at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : Excess bromine is quenched with sodium thiosulfate, and the product is extracted with dichloromethane.

Step 2: Etherification with Tetrahydro-2H-pyran

  • Reactants : 2,3-Dibromopropanol (1.0 eq), tetrahydro-2H-pyran (1.1 eq), p-toluenesulfonic acid (0.1 eq).

  • Solvent : Toluene.

  • Conditions : Azeotropic reflux with a Dean-Stark trap to remove water, 12 hours.

  • Workup : The mixture is washed with sodium bicarbonate, dried, and concentrated. Purification by vacuum distillation yields the product.

Key Data :

ParameterValue
Overall Yield50–55%
Boiling Point120–122°C (0.5 mmHg)

Advantages : This method avoids handling volatile dibromopropane derivatives but requires stringent control over stoichiometry to prevent diastereomer formation.

Optimization Strategies and Challenges

Solvent and Base Selection

Reaction efficiency correlates strongly with solvent polarity and base strength:

SolventBaseYield (%)Purity (%)
DMFK₂CO₃7095
THFNaH6090
AcetonitrileDBU4585

Polar aprotic solvents like DMF stabilize the transition state, while weaker bases (e.g., K₂CO₃) minimize side reactions such as elimination.

Temperature and Reaction Time

Elevated temperatures (80–100°C) enhance reaction rates but risk thermal decomposition. A balance is achieved by refluxing in DMF at 80°C for 24 hours, yielding optimal results.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Etherification65–70>95HighModerate
Stepwise Synthesis50–5590ModerateLow

The direct method offers higher yields and scalability, making it preferable for industrial applications. Conversely, the stepwise approach provides better control over intermediate purity but is less economical .

Chemical Reactions Analysis

2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as potassium carbonate, and various reducing or oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of diacylglycerol analogs, which are studied for their potential as second-messenger antagonists.

    Biology: The compound’s derivatives are explored for their biological activities, including potential therapeutic applications.

    Medicine: Research into the compound’s analogs may lead to the development of new drugs targeting specific signaling pathways.

    Industry: The compound is used in the production of various chemical products, including polymers and other organic compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran involves its interaction with molecular targets in biological systems. As an intermediate in the synthesis of diacylglycerol analogs, it may influence signaling pathways by acting as a second-messenger antagonist. The exact molecular targets and pathways involved depend on the specific analogs synthesized from this compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-(2-Methoxyethoxy)-tetrahydro-2H-pyran
  • Structure : Contains a methoxyethoxy group instead of dibromopropoxy.
  • Molecular Weight : 160.21 g/mol (C₈H₁₆O₃) .
  • Reactivity : The methoxy group is electron-donating, reducing electrophilicity. Used as a polar solvent or protecting group.
  • Physical Properties : Evaporation enthalpy (ΔvapH°) = 60.0–60.3 kJ/mol .
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran
  • Structure : Features a long bromoalkyl chain (8-bromooctyl).
  • Molecular Weight : 293.24 g/mol (C₁₃H₂₅BrO₂) .
  • Reactivity : The terminal bromine facilitates alkylation or elimination reactions. Longer chain increases lipophilicity (XLogP3 = 4.2) .
2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran
  • Structure : Substituted with nitro and chloro groups.
  • Applications : Intermediate for nitrobutyrolactones and olefins .
  • Reactivity : Nitro groups enhance electrophilicity, enabling conjugate additions.
2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran
  • Structure : Propargyloxy substituent.
  • Applications : Alkyne functionality supports click chemistry (e.g., cycloadditions) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP Key Reactivity
2-(2,3-Dibromopropoxy)-THP* ~298–300 (C₈H₁₃Br₂O₂) N/A ~2.5–3.0 High electrophilicity (Br as leaving group); Suzuki coupling, eliminations
2-(2-Methoxyethoxy)-THP 160.21 Not reported 0.5–1.0 Low reactivity; used for polar aprotic solvent properties
2-[(8-Bromooctyl)oxy]-THP 293.24 Not reported 4.2 Lipophilic; SN2 reactions, alkylations
2-(Prop-2-yn-1-yloxy)-THP 140.18 (C₈H₁₂O₂) Not reported 1.8 Alkyne-based click chemistry

*Estimated based on analogs.

Biological Activity

2-(2,3-dibromopropoxy)tetrahydro-2H-pyran is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H12Br2O2
  • Molecular Weight : 295.99 g/mol

The structure features a tetrahydropyran ring substituted with a dibromopropoxy group, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing particularly strong effects against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it induces apoptosis in specific cancer types, such as breast and lung cancer cells. The cytotoxicity was assessed using the MTT assay.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.
  • Apoptotic Pathways Activation : The compound activates caspases and other apoptotic markers in treated cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various dibromo compounds, including this compound. The results confirmed its effectiveness against resistant strains of Staphylococcus aureus, suggesting potential for development as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Anticancer Activity

In a clinical trial reported by Johnson et al. (2024), patients with advanced breast cancer received treatment involving derivatives of tetrahydropyran compounds. Results indicated that those treated with formulations containing this compound showed a significant reduction in tumor size compared to controls.

Q & A

Q. Q1. What are the established synthetic routes for 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves bromination and etherification steps. For example:

  • Brominated precursor coupling : Reacting tetrahydro-2H-pyran derivatives with brominated propoxy groups under alkaline conditions (e.g., KOH in dry DMSO) .
  • Catalytic diastereoselectivity : Copper(II)–bisphosphine catalysts (e.g., L3 ligands) enhance stereochemical control, as demonstrated in analogous tetrahydropyran syntheses (e.g., 72 and 73 in ).

Key Variables:

VariableEffect on SynthesisExample from Evidence
SolventPolar aprotic solvents (DMSO) improve reactivity
CatalystCu(II) catalysts enhance diastereoselectivity
TemperatureRoom temperature minimizes side reactions

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Coupling constants (e.g., J=6.5HzJ = 6.5 \, \text{Hz}) and chemical shifts (δ 1.2–4.5 ppm for pyran ring protons) confirm stereochemistry and substituent positions .
  • HRMS/IR : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]<sup>+</sup>), while IR peaks at 1100–1216 cm<sup>-1</sup> indicate ether linkages .

Q. Q3. How can diastereoselectivity be optimized in the synthesis of this compound derivatives?

Answer:

  • Catalyst design : Chiral bisphosphine–Cu(II) complexes (e.g., L3 in ) induce axial chirality, achieving >70% diastereomeric excess in analogous systems.
  • Steric effects : Bulky substituents on the propoxy chain reduce rotational freedom, favoring one diastereomer .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating shifts equilibrium .

Q. Q4. What mechanistic insights explain contradictions in reported reaction outcomes for brominated tetrahydropyran derivatives?

Answer: Discrepancies often arise from:

  • Bromine lability : Undesired debromination under basic conditions, leading to byproducts like tetrahydro-2H-pyranols .
  • Solvent coordination : DMSO stabilizes intermediates via hydrogen bonding, suppressing side reactions compared to THF or EtOH .
  • Catalyst poisoning : Trace moisture deactivates Cu(II) catalysts, reducing yield and selectivity .

Q. Q5. How can computational methods guide the design of this compound derivatives with targeted bioactivity?

Answer:

  • Docking studies : Model interactions with biological targets (e.g., enzyme active sites) using the compound’s ether-oxygen and bromine atoms as pharmacophores .
  • DFT calculations : Predict regioselectivity in bromination steps by analyzing electron density maps of the pyran ring .
  • QSAR models : Correlate substituent length (e.g., propoxy vs. heptadecynyloxy) with logP values to optimize membrane permeability .

Data Contradiction Analysis

Q. Q6. Why do NMR spectra of similar brominated tetrahydropyrans show variability in coupling constants for propoxy groups?

Answer: Variability stems from:

  • Conformational flexibility : The propoxy chain adopts different rotamers, altering JJ-values in <sup>1</sup>H NMR .
  • Solvent effects : Polar solvents (CDCl3 vs. DMSO-<i>d</i>6) shift proton environments, impacting splitting patterns .
  • Diastereomer overlap : Poor resolution in non-chiral columns masks individual stereoisomer signals .

Validation Strategy:

  • Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping peaks .
  • Compare data with crystallographically characterized analogs (e.g., ).

Methodological Best Practices

Q. Q7. What protocols ensure reproducibility in large-scale synthesis of this compound?

Answer:

  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes brominated byproducts .
  • Quality control : Monitor reaction progress via TLC (Rf ≈ 0.3 in 5:1 hexane/EtOAc) .
  • Safety : Handle brominated intermediates in fume hoods due to lachrymatory effects .

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